Urdamycin E
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Overview
Description
Urdamycin E is a natural product that has been isolated from Streptomyces bacteria. It is a member of the urdamycin family of compounds that have been found to have potent anticancer properties. Urdamycin E has been the focus of scientific research due to its potential as a therapeutic agent in the treatment of cancer.
Scientific Research Applications
Anticancer Potential
Urdamycin E (Urd E) has shown significant potential in cancer treatment. A study by V. M. Dan et al. (2020) revealed that Urd E induces apoptosis and autophagy in cancer cell lines. It exerts anticancer action through the inactivation of the mTOR complex, a critical pathway in cancer cell survival and proliferation.
Biosynthesis and Molecular Structure
Understanding the biosynthesis and molecular structure of Urdamycin E is crucial for its potential therapeutic applications. B. Faust et al. (2000) discovered enzymes involved in the biosynthesis of Urdamycin A, which is closely related to Urdamycin E. They identified gene clusters responsible for specific steps in the biosynthetic pathway. Additionally, D. Hoffmeister et al. (2003) studied UrdGT2, a glycosyltransferase crucial in the biosynthesis pathway of Urdamycin E, providing insights into the molecular structure and formation of this compound.
Antibacterial and Antitubercular Properties
Urdamycin E also exhibits potent antibacterial and antitubercular activities. Research by Khomsan Supong et al. (2012) revealed that Urdamycin E and its derivatives are effective against Plasmodium palcifarum and Mycobacterium tuberculosis, indicating its potential in treating malaria and tuberculosis.
Glycosyltransferase Function in Biosynthesis
The function of glycosyltransferases in the biosynthesis of Urdamycin A, closely related to Urdamycin E, was elucidated by A. Trefzer et al. (2000) in their study. They demonstrated how these enzymes contribute to the glycosylation process, a key step in the formation of Urdamycin E.
Substrate Specificity of Glycosyltransferases
Further exploring the role of glycosyltransferases, D. Hoffmeister et al. (2002) engineered glycosyltransferases to alter and broaden their substrate specificity. This research provides insight into how modifying these enzymes can impact the production and structure of Urdamycin E.
properties
CAS RN |
104542-47-4 |
---|---|
Product Name |
Urdamycin E |
Molecular Formula |
C44H58O17S |
Molecular Weight |
891 g/mol |
IUPAC Name |
(3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |
InChI Key |
WDNBUGBJVRAIKE-JGRVRNPESA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
synonyms |
urdamycin E urdamycin-E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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